REACTION_CXSMILES
|
[C:1]1([CH3:18])[CH:6]=[CH:5][C:4]([C:7]2[O:8][C:9]3[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:10]=3[CH:11]=2)=[CH:3][CH:2]=1.[CH:19](=NC1C=CC=CC=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[C:1]1([CH:18]=[CH:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:2]=[CH:3][C:4]([C:7]2[O:8][C:9]3[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:10]=3[CH:11]=2)=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=1OC2=C(C1)C=CC(=C2)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=1OC2=C(C1)C=CC(=C2)OC)C=CC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |